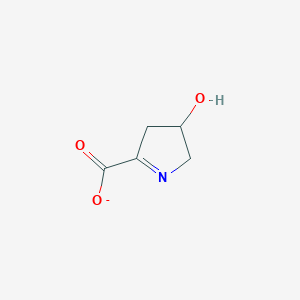

4-Hydroxy-1-pyrroline-2-carboxylate

Description

Properties

Molecular Formula |

C5H6NO3- |

|---|---|

Molecular Weight |

128.11 g/mol |

IUPAC Name |

3-hydroxy-3,4-dihydro-2H-pyrrole-5-carboxylate |

InChI |

InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h3,7H,1-2H2,(H,8,9)/p-1 |

InChI Key |

AOMLMYXPXUTBQH-UHFFFAOYSA-M |

Canonical SMILES |

C1C(CN=C1C(=O)[O-])O |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

1. Metabolic Pathways

4-Hydroxy-1-pyrroline-2-carboxylate plays a crucial role in the metabolism of hydroxyproline, a significant amino acid derived from collagen. In certain bacteria, such as Sinorhizobium meliloti, it is involved in the catabolism of hydroxyproline, converting it into usable forms of carbon and nitrogen . This pathway is essential for understanding nitrogen fixation and plant-microbe interactions.

2. Neurotransmitter Regulation

Research indicates that this compound may influence the levels of D-serine, a neuromodulator involved in synaptic plasticity and neurotransmission. It has been suggested that this compound could play a role in dopamine synthesis by acting on D-DOPA, thereby impacting neurological functions .

Synthetic Applications

1. Enzymatic Synthesis

Recent studies have highlighted the potential of using this compound in biocatalytic processes. For instance, it has been utilized in the asymmetric synthesis of chiral compounds through enzyme-catalyzed reactions. The promiscuous ketoreductase activity exhibited by enzymes derived from Pseudomonas species allows for the efficient conversion of substrates into valuable products like 2-hydroxy-4-arylbutanoic acids .

| Enzyme Source | Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Pseudomonas putida | Asymmetric reduction | 57–85 | 87–99 |

| Pseudomonas sp. | Aldol condensation | Quantitative | N/A |

Case Studies

Case Study 1: Hydroxyproline Catabolism in Sinorhizobium meliloti

In a study examining the genetic regulation of hydroxyproline catabolism, researchers identified key genes responsible for the conversion of hydroxyproline to α-ketoglutarate via this compound. This research elucidates the biochemical pathways that enable bacteria to utilize hydroxyproline as a nitrogen source, which is critical for understanding symbiotic relationships with legumes .

Case Study 2: Role in Human Metabolism

Investigations into human metabolism have shown that much of the pyrrole-2-carboxylate found in urine can be traced back to precursors like this compound. Studies indicate that individuals with hereditary conditions affecting hydroxyproline metabolism exhibit elevated levels of this compound, suggesting its potential as a biomarker for metabolic disorders .

Chemical Reactions Analysis

Deamination Reaction

One of the primary reactions involving 4-hydroxy-1-pyrroline-2-carboxylate is catalyzed by the enzyme 1-pyrroline-4-hydroxy-2-carboxylate deaminase (EC 3.5.4.22). This enzyme facilitates the conversion of this compound and water into 2,5-dioxopentanoate and ammonia. The reaction can be represented as follows:

This reaction is significant in the degradation pathways of proline and hydroxyproline, contributing to nitrogen metabolism in various organisms .

Reduction to Proline

Another important reaction is the reduction of this compound to proline. This process is catalyzed by specific reductases, which utilize NADPH as a cofactor. The reaction can be summarized as:

This reduction is vital for proline biosynthesis and is particularly relevant in organisms that utilize proline as a carbon and nitrogen source .

Catabolic Pathways

In various bacterial species, such as Sinorhizobium meliloti, this compound participates in catabolic pathways that allow these organisms to utilize d-proline and hydroxyproline as substrates. The enzymatic activities involved include:

-

Deaminase Activity : Converts this compound into α-ketoglutarate semialdehyde and ammonia.

The kinetic parameters for this reaction have been studied, revealing a high affinity for the substrate, which underscores its importance in microbial metabolism .

Anabolic Pathways

Conversely, in anabolic pathways, this compound serves as a precursor for proline synthesis. This pathway is crucial for organisms that require proline for protein synthesis or osmoregulation.

Preparation Methods

Catalytic Hydrogenation of Δ¹-Pyrroline Derivatives

A patented method describes the synthesis of pyrrolidine-2-carboxylic acid derivatives through catalytic hydrogenation of Δ¹-pyrroline intermediates. For example, hydrogenation of N-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole using 10% Pd/C under mild conditions (25°C, atmospheric pressure) yields cis-configured pyrrolidine derivatives with >99% enantiomeric excess (ee). This approach avoids racemization, a common challenge in chiral center preservation.

Key steps :

-

Hydrogenation : Substrates such as N-Boc-protected dihydropyrroles are treated with Pd/C in methanol, yielding cis-pyrrolidines.

-

Deprotection : Trifluoroacetic acid (TFA) removes Boc groups, generating free amines for subsequent functionalization.

Example :

Alkylation and Hydrolysis for Carboxylate Formation

Alkylation of pyrrolidine precursors followed by hydrolysis is another route. For instance, treatment of 2-tert-butoxycarbonyl-4-methoxycarbonylpyrrolidine with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water hydrolyzes the methyl ester to the carboxylate.

Optimization :

-

Base selection : Alkali bases (e.g., LiOH, NaOH) maximize hydrolysis efficiency while minimizing side reactions.

-

Racemization control : Direct alkylation of chiral intermediates without carboxylate activation prevents epimerization.

Data Table 1: Hydrolysis Conditions and Yields

| Substrate | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 4-Methoxycarbonylpyrrolidine | LiOH | THF/H₂O | 25°C | 100 |

| 4-Isopropoxycarbonyl analog | NaOH | EtOH/H₂O | 50°C | 85 |

Biocatalytic Synthesis Using Enzymatic Cascades

Hydroxyproline Oxidation Pathways

Pyr4H2C is a natural metabolite in the hydroxyproline degradation pathway. In vitro, L-hydroxyproline undergoes epimerization to D-hydroxyproline via hydroxyproline 2-epimerase, followed by oxidation via D-hydroxyproline dehydrogenase to yield Pyr4H2C.

Enzymatic protocol :

Aldolase-Catalyzed Tandem Reactions

Recent advances employ aldolases and ketoreductases for stereoselective synthesis. For example, HBPA aldolase from Pseudomonas putida catalyzes aldol condensation between pyruvate and aldehydes, forming 4-hydroxy-2-ketoacids. Subsequent reduction by Δ¹-pyrroline-2-carboxylate reductase (DpkA) yields enantiopure hydroxy acids.

Case study :

-

Substrates : Pyruvate + benzaldehyde

-

Enzymes : HBPA aldolase + DpkA reductase

-

Conditions : NADPH regeneration system (glucose/glucose dehydrogenase)

-

Outcome : (S,E)-2-hydroxy-4-phenylbut-3-enoic acid (87–99% ee).

Isolation from Biological Systems

Urinary Extraction in Hydroxyprolinemia Patients

Pyr4H2C is detectable in human urine as a precursor to pyrrole-2-carboxylate (PCA). Patients with hydroxyprolinemia excrete elevated PCA levels (up to 8× normal), implicating endogenous Pyr4H2C formation.

Isolation protocol :

-

Acidification : Adjust urine pH to 3–4 with HCl.

-

Ether extraction : Remove PCA precursors via continuous ether extraction.

-

Chromatography : Purify using Dowex-50 columns (H⁺ form), eluting with water.

Yield : 0.51 µmol/day in healthy individuals; 1.3 µmol/day in hydroxyprolinemia.

Challenges and Optimization Strategies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-1-pyrroline-2-carboxylate, and what intermediates are critical for its preparation?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as esterification, hydroxylation, and cyclization. For example, a related pyrrolidine derivative was synthesized via deprotection of a phenylmethoxy group using catalytic hydrogenation, followed by ester hydrolysis under acidic conditions . Key intermediates include halogenated phenylmethyl precursors and protected hydroxyl groups, which ensure regioselectivity and stability during synthesis. Retrosynthetic analysis using databases like Reaxys or Pistachio can identify feasible pathways, prioritizing steps with high atom economy and minimal side reactions .

Q. How is the structural characterization of this compound validated in experimental settings?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the stereochemistry and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration in crystalline derivatives. For example, analogous pyrrolidine carboxylates were characterized using these techniques, with NMR data cross-referenced against PubChem entries for validation .

Q. What are the standard purity and stability assessment protocols for this compound in aqueous and organic solvents?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 210–254 nm is used to assess purity (>95% required for biological assays). Stability studies involve incubating the compound in buffered solutions (pH 3–9) at 25°C and 37°C, followed by LC-MS analysis to detect degradation products. Hydroxyl groups in the structure may necessitate inert storage conditions (e.g., argon atmosphere, desiccants) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurity profiles. To address this:

- Standardize assays : Use validated cell lines (e.g., ATCC-certified) and include positive controls (e.g., doxorubicin for cytotoxicity).

- Validate compound integrity : Pre-assay HPLC analysis ensures no degradation during storage.

- Meta-analysis : Compare data across studies using tools like PRISMA guidelines, focusing on studies with rigorous methodological reporting (e.g., impedance cardiography protocols in ).

Q. What computational strategies are effective for predicting the binding affinity of this compound to enzymatic targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) combined with molecular dynamics (MD) simulations (AMBER, GROMACS) can predict binding modes. For example, a study on quinolone derivatives used MD to simulate interactions with bacterial DNA gyrase, identifying key hydrogen bonds with the carboxylate and hydroxyl groups . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants.

Q. How can synthetic routes be optimized to improve yield and scalability while maintaining stereochemical fidelity?

- Methodological Answer :

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for deprotection) improve step efficiency.

- Flow chemistry : Continuous flow systems reduce reaction times and enhance reproducibility for steps like ester hydrolysis.

- DoE (Design of Experiments) : Use factorial design to optimize parameters (temperature, solvent ratio) for critical steps. For instance, a patent application achieved >80% yield by optimizing reaction time and solvent polarity in a cyclization step .

Q. What methodologies are recommended for studying the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.

- Isotope labeling : Use ¹⁴C-labeled derivatives to track metabolic pathways in vivo.

- CYP enzyme profiling : Identify major cytochrome P450 isoforms involved using recombinant enzymes and selective inhibitors. This approach was validated in a study on pyrrole carboxylates, where CYP3A4 was identified as the primary metabolizing enzyme .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to account for the compound’s solubility limitations?

- Methodological Answer :

- Solubility screening : Pre-test in DMSO, PBS, and cell culture media with surfactants (e.g., Tween-80).

- Vehicle controls : Include matched concentrations of solvents to isolate compound-specific effects.

- Non-linear regression : Fit dose-response curves using software like GraphPad Prism, applying constraints for solubility limits to avoid overinterpretation of plateau phases.

Q. What statistical approaches are robust for analyzing high-throughput screening (HTS) data involving this compound?

- Methodological Answer :

- Z-score normalization : Identify hits with activity >3 standard deviations from the plate median.

- False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustment to mitigate Type I errors.

- Machine learning : Train random forest models on HTS data to prioritize derivatives for follow-up, as demonstrated in a study on pyrrolo-quinoxalines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.